Delphinidin 3-O-sophoroside

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

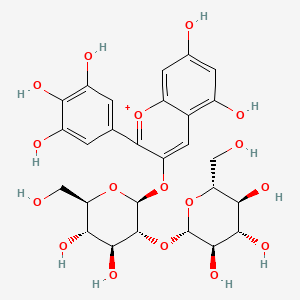

Delphinidin 3-O-sophoroside is an anthocyanidin glycoside.

科学的研究の応用

Natural Colorants and Stability : Delphinidin derivatives extracted from Ajuga reptans flowers demonstrate potential as natural colorants. These compounds, including delphinidin 3-O-sophoroside, show more stability in neutral aqueous solutions compared to other anthocyanins, making them useful for food utilities or other purposes (Terahara et al., 2001).

Anti-Cancer Properties : Delphinidin has been found to induce apoptosis in various cancer cell lines, including prostate, breast, and colorectal cancer. It acts through different pathways, such as nuclear factor-kappaB signaling, MAPK signaling, and inhibition of HER2 and Erk1/2 signaling, showcasing its potential as an anti-cancer agent (Hafeez et al., 2008), (Ozbay & Nahta, 2011), (Huang et al., 2019).

Cardiovascular Health : Delphinidin demonstrates a protective effect against endothelial cell apoptosis, which is beneficial for maintaining cardiovascular health. This effect is achieved through the nitric oxide pathway and regulation of calcium homeostasis (Martin et al., 2003).

Anti-Inflammatory Effects : Delphinidin exhibits anti-inflammatory properties, as shown in studies involving spinal cord injury and psoriatic arthritis models. It reduces inflammation through mechanisms involving the NF-κB and p38-MAPK signaling pathways (Wang et al., 2017), (Mavropoulos et al., 2020).

Effects on Adipocyte Differentiation : Delphinidin impacts adipocyte differentiation by activating Wnt/β-catenin signaling and inhibiting adipogenesis in pre-adipocytes. This suggests its potential role in metabolic disease prevention, including obesity (Rahman et al., 2016).

Role in Angiogenesis : Studies indicate that delphinidin can inhibit angiogenesis, both in vitro and in vivo, which could be beneficial for developing anti-angiogenic therapies (Favot et al., 2003).

特性

製品名 |

Delphinidin 3-O-sophoroside |

|---|---|

分子式 |

C27H31O17+ |

分子量 |

627.5 g/mol |

IUPAC名 |

(2S,3R,4S,5S,6R)-2-[(2S,3R,4S,5S,6R)-2-[5,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)chromenylium-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |

InChI |

InChI=1S/C27H30O17/c28-6-16-19(35)21(37)23(39)26(42-16)44-25-22(38)20(36)17(7-29)43-27(25)41-15-5-10-11(31)3-9(30)4-14(10)40-24(15)8-1-12(32)18(34)13(33)2-8/h1-5,16-17,19-23,25-29,35-39H,6-7H2,(H4-,30,31,32,33,34)/p+1/t16-,17-,19-,20-,21+,22+,23-,25-,26+,27-/m1/s1 |

InChIキー |

UYLDMCQVSGIZMI-ROOKUYIKSA-O |

異性体SMILES |

C1=C(C=C(C(=C1O)O)O)C2=[O+]C3=CC(=CC(=C3C=C2O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)O |

正規SMILES |

C1=C(C=C(C(=C1O)O)O)C2=[O+]C3=CC(=CC(=C3C=C2OC4C(C(C(C(O4)CO)O)O)OC5C(C(C(C(O5)CO)O)O)O)O)O |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(3S,8aS)-1,4-dioxo-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazin-3-yl]methyl 2-[(18S,25S,35S)-21-methyl-18-[2-(methylamino)-2-oxoethyl]-16,23,30,33-tetraoxo-25,35-di(propan-2-yl)-3,13,20,27,37-pentathia-7,17,24,31,34,39,40,41,42,43-decazaheptacyclo[34.2.1.12,5.112,15.119,22.126,29.06,11]tritetraconta-1(38),2(43),4,6(11),7,9,12(42),14,19(41),21,26(40),28,36(39)-tridecaen-8-yl]-1,3-thiazole-4-carboxylate](/img/structure/B1264626.png)